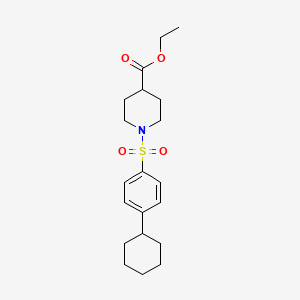
4-(2-(Methylsulfanyl)-6-(4-phenylpiperazino)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Methylsulfanyl)-6-(4-phenylpiperazino)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide is a complex organic compound characterized by a unique structure incorporating several functional groups
Synthetic Routes and Reaction Conditions:
The synthesis involves the use of reagents such as methyl sulfide, phenylpiperazine, and appropriate pyrazine derivatives, often under catalytic conditions to ensure high yields.
Reaction conditions generally include controlled temperatures, the use of solvents like dimethyl sulfoxide (DMSO), and precise pH adjustments.
Industrial Production Methods:
Large-scale production may employ continuous flow reactors to enhance efficiency and control over reaction parameters.
The process optimization aims to maximize yield, minimize by-products, and ensure the purity of the final compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, primarily affecting the sulfur and amine groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the piperazine moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the pyrimidine ring and the phenyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituents: Various halides (Cl, Br) or alkylating agents under different acidic or basic conditions.
Major Products Formed:
The major products depend on the reaction type, but can include sulfoxide derivatives, reduced amines, and various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
4-(2-(Methylsulfanyl)-6-(4-phenylpiperazino)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide has wide-ranging applications, including:
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Serves as an intermediate in the development of new materials with unique properties.
Biology:
Investigated for its potential as an enzyme inhibitor, affecting various biochemical pathways.
Explored in studies on cellular signaling and molecular interactions.
Medicine:
Potential therapeutic agent due to its ability to interact with specific molecular targets.
Investigated for applications in treating various diseases, including cancer and neurological disorders.
Industry:
Utilized in the manufacture of specialized coatings and materials.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors.
It may inhibit or modulate the activity of these targets, altering biochemical pathways and cellular processes.
The exact pathways involved can vary, but typically include binding to active sites on enzymes or receptors, disrupting normal functions.
Vergleich Mit ähnlichen Verbindungen
Other pyrimidine derivatives with similar structural motifs.
Compounds like 4-aminopyrimidine, 4-(2-methylthio) pyrimidine, and various piperazine derivatives.
Uniqueness:
The combination of the methylsulfanyl, 4-phenylpiperazino, and pyrazinecarboxamide groups confers unique chemical reactivity and biological activity.
Its specific structure allows for versatile applications across different scientific disciplines, setting it apart from related compounds.
There you have it—a detailed look at 4-(2-(Methylsulfanyl)-6-(4-phenylpiperazino)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide
Eigenschaften
IUPAC Name |
4-[2-methylsulfanyl-6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7OS/c1-29-20-22-17(15-18(23-20)26-11-13-27(14-12-26)19(21)28)25-9-7-24(8-10-25)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H2,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLXEOKDCKPVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCN(CC2)C(=O)N)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2695448.png)

![N'-(2,4-difluorophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2695450.png)

![2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2695454.png)
![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2695456.png)
![3-butyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695457.png)

![3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/new.no-structure.jpg)

![N-[(3-chlorophenyl)methyl]-2-cyanoacetamide](/img/structure/B2695462.png)


![N-(4-bromo-2-methylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2695468.png)
